molecular formula C11H18N4O B6647527 N-tert-butyl-2-(pyrazin-2-ylamino)propanamide

N-tert-butyl-2-(pyrazin-2-ylamino)propanamide

货号: B6647527
分子量: 222.29 g/mol
InChI 键: HYSDSVZZNLKUTH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-tert-butyl-2-(pyrazin-2-ylamino)propanamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound targets specific enzymes and signaling pathways that are involved in the proliferation and survival of cancer cells, making it a promising candidate for the development of new cancer therapies. In

科学研究应用

N-tert-butyl-2-(pyrazin-2-ylamino)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in cancer cell proliferation and survival, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). These enzymes and pathways play important roles in the development and progression of various types of cancer, including lymphoma, leukemia, and solid tumors.

作用机制

N-tert-butyl-2-(pyrazin-2-ylamino)propanamide exerts its anti-cancer effects by selectively inhibiting the activity of BTK, ITK, and JAK3. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cell lymphomas. ITK is involved in T-cell receptor signaling, which is important for the activation and proliferation of T-cells in response to antigens. JAK3 is a member of the Janus kinase family, which is involved in cytokine signaling and plays a role in the development and progression of various types of cancer. By inhibiting these enzymes and pathways, this compound can induce apoptosis and inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models and clinical trials. In preclinical studies, this compound has been shown to inhibit the growth and survival of various types of cancer cells, including lymphoma, leukemia, and solid tumors. It has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy. In clinical trials, this compound has demonstrated promising results in patients with relapsed or refractory lymphoma and leukemia, with manageable side effects.

实验室实验的优点和局限性

One of the main advantages of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide for lab experiments is its high selectivity and potency. It has been shown to selectively inhibit the activity of BTK, ITK, and JAK3, with minimal off-target effects. This makes it a valuable tool for studying the role of these enzymes and pathways in cancer development and progression. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in preclinical and clinical studies.

未来方向

There are several future directions for the development and application of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide. One potential direction is the combination of this compound with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their efficacy and overcome resistance. Another direction is the exploration of this compound in other types of cancer, such as solid tumors, where BTK, ITK, and JAK3 are also involved in cancer development and progression. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of this compound, as well as its optimal dosing and scheduling in different patient populations.

合成方法

The synthesis of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide involves several steps, starting from commercially available starting materials. The key step in the synthesis is the reaction between tert-butylamine and 2-chloropyrazine, which results in the formation of N-tert-butyl-2-pyrazinylamine. This intermediate is then coupled with 2-bromo-2-methylpropanoic acid to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further studies and applications.

属性

IUPAC Name

N-tert-butyl-2-(pyrazin-2-ylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8(10(16)15-11(2,3)4)14-9-7-12-5-6-13-9/h5-8H,1-4H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSDSVZZNLKUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C)NC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。